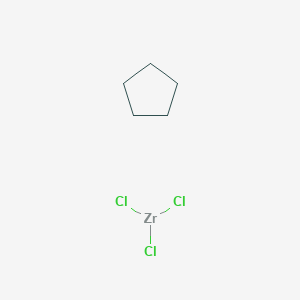
3-(4-Chlorophenylsulfonyl)piperidine-1-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenylsulfonyl)piperidine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 4-chlorophenylsulfonyl group and a tert-butyl ester group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenylsulfonyl)piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the 4-Chlorophenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step is the esterification of the piperidine-1-carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chlorophenylsulfonyl)piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenylsulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4-Chlorophenylsulfonyl)piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenylsulfonyl)piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, leading to inhibition of enzyme activity or modulation of receptor function. The piperidine ring provides structural stability and enhances binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Oxoethyl)piperidine-1-carboxylic acid tert-butyl ester
- 1-(Phenylsulfonyl)piperidine-4-carboxylic acid
- 1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid
Uniqueness
3-(4-Chlorophenylsulfonyl)piperidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the 4-chlorophenylsulfonyl group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds and specialty chemicals.
Propriétés
Numéro CAS |
887590-18-3 |
|---|---|
Formule moléculaire |
C16H22ClNO4S |
Poids moléculaire |
359.9 g/mol |
Nom IUPAC |
tert-butyl 3-(4-chlorophenyl)sulfonylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H22ClNO4S/c1-16(2,3)22-15(19)18-10-4-5-14(11-18)23(20,21)13-8-6-12(17)7-9-13/h6-9,14H,4-5,10-11H2,1-3H3 |
Clé InChI |
LQSSNNDIKGRBEQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


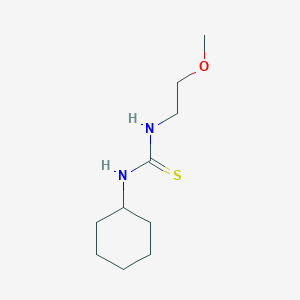
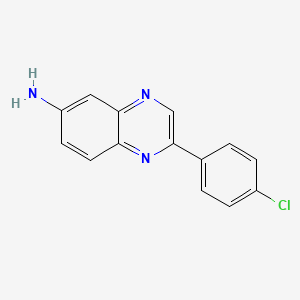
![2-({(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}amino)-4-tert-butylphenol](/img/structure/B12447523.png)
![2-[(E)-N-Benzyl-C-[5-(trifluoromethyl)-1H-triazol-4-yl]carbonimidoyl]-4-methyl-phenol](/img/structure/B12447529.png)
![2-{[bromo(difluoro)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12447533.png)
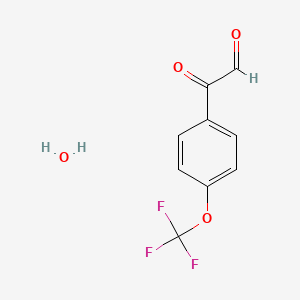
![N-[1-(1-cyclohexyl-1H-tetrazol-5-yl)cyclohexyl]-4-methoxyaniline](/img/structure/B12447543.png)

![N-benzyl-5-nitrospiro[benzimidazole-2,1'-cyclohexan]-4-amine 1-oxide](/img/structure/B12447558.png)
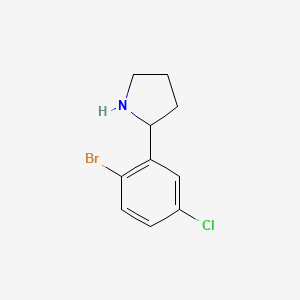
![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-3-(propan-2-yloxy)benzamide](/img/structure/B12447569.png)
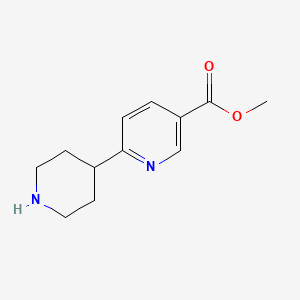
![1-(4-bromophenyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12447573.png)
